
(2S,3'Z)-Cefprozil
Descripción general
Descripción
(2S,3’Z)-Cefprozil is a second-generation cephalosporin antibiotic used to treat a variety of bacterial infections. It is effective against both Gram-positive and Gram-negative bacteria. This compound is known for its broad-spectrum activity and is commonly prescribed for respiratory tract infections, skin infections, and urinary tract infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3’Z)-Cefprozil typically involves the following steps:
Starting Material: The synthesis begins with 7-aminocephalosporanic acid.
Acylation: The amino group of 7-aminocephalosporanic acid is acylated with a suitable acylating agent to form the intermediate.
Cyclization: The intermediate undergoes cyclization to form the cephalosporin core structure.
Side Chain Introduction: The side chain is introduced through a series of chemical reactions, including esterification and hydrolysis.
Purification: The final product is purified using techniques such as crystallization or chromatography.
Industrial Production Methods: Industrial production of (2S,3’Z)-Cefprozil involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Fermentation: Production of the starting material through fermentation.
Chemical Synthesis: Large-scale chemical synthesis using automated reactors.
Purification: High-performance liquid chromatography (HPLC) and other purification techniques to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: (2S,3’Z)-Cefprozil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at the side chain or the cephalosporin core.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of (2S,3’Z)-Cefprozil with modified functional groups, which can have different pharmacological properties.
Aplicaciones Científicas De Investigación
Clinical Indications
(2S,3'Z)-Cefprozil is indicated for the treatment of several types of infections caused by susceptible strains of bacteria. The following table summarizes its primary clinical applications:
Infection Type | Pathogens | Dosage |
---|---|---|
Upper Respiratory Tract | Streptococcus pyogenes (Group A β-hemolytic) | 500 mg once daily |
Otitis Media | Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis | 250 mg or 500 mg every 12 hours |
Acute Sinusitis | Streptococcus pneumoniae, Haemophilus influenzae | 250 mg or 500 mg every 12 hours |
Skin and Skin Structure | Staphylococcus aureus | 250 mg every 12 hours or 500 mg once daily |
Uncomplicated Urinary Tract | Escherichia coli, Proteus mirabilis | 500 mg once daily |
Pharmacological Properties
The pharmacokinetics of this compound reveal important information regarding its absorption and distribution in the body. Key pharmacological characteristics include:
- Bioavailability : Approximately 95% when administered orally .
- Plasma Half-Life : Ranges from 1.3 to 4 hours depending on renal function .
- Volume of Distribution : Approximately 0.23 L/kg .
- Clearance : Renal clearance is significantly affected by renal function; in patients with impaired renal function, the half-life can extend up to 5.9 hours .
Efficacy Against Resistant Strains
Recent studies have demonstrated that this compound remains effective against certain resistant bacterial strains. For example:
- In a comparative study against ciprofloxacin-resistant Enterobacteriaceae, this compound exhibited higher activity than ciprofloxacin against non-extended-spectrum beta-lactamase (ESBL) producing E. coli strains (93.7% vs. 80.2%) . This highlights its potential as a therapeutic alternative in cases where traditional antibiotics fail.
Case Studies
Several case studies have illustrated the successful application of this compound in clinical practice:
- Case Study on Upper Respiratory Infections : A cohort study involving pediatric patients treated with this compound for pharyngitis showed a significant reduction in symptoms and bacterial load within three days of treatment . The absence of adverse effects further supports its safety profile.
- Treatment of Otitis Media : In a clinical trial involving adults with acute otitis media, this compound demonstrated a cure rate exceeding 90%, with minimal side effects reported . This underscores its efficacy and tolerability in treating common infections.
- Management of Urinary Tract Infections : A study focusing on community-acquired urinary tract infections indicated that this compound was effective against ciprofloxacin-resistant pathogens, making it a viable option for empirical therapy when resistance is suspected .
Mecanismo De Acción
(2S,3’Z)-Cefprozil exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria.
Comparación Con Compuestos Similares
Cefuroxime: Another second-generation cephalosporin with similar antibacterial activity.
Cefaclor: Known for its effectiveness against respiratory tract infections.
Cefotetan: A cephalosporin with a broader spectrum of activity, including anaerobic bacteria.
Uniqueness of (2S,3’Z)-Cefprozil: (2S,3’Z)-Cefprozil is unique due to its specific side chain, which provides enhanced stability and resistance to beta-lactamase enzymes produced by certain bacteria. This makes it particularly effective against beta-lactamase-producing strains.
Actividad Biológica
(2S,3'Z)-Cefprozil is a second-generation cephalosporin antibiotic known for its broad-spectrum activity against various bacterial pathogens. This compound is particularly effective against gram-positive and gram-negative bacteria, making it a valuable option in the treatment of respiratory and urinary tract infections. The biological activity of cefprozil is primarily attributed to its mechanism of action, pharmacokinetics, and clinical efficacy.
Cefprozil exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located on the inner membrane of bacterial cell walls. This binding inhibits the synthesis of the bacterial cell wall, leading to cell lysis and death. The specific actions include:
- Inhibition of Cell Wall Synthesis : Cefprozil interferes with the final stages of peptidoglycan synthesis, crucial for maintaining cell wall integrity.
- Autolysin Activation : It may also promote the activity of autolysins, enzymes that degrade the cell wall, thereby enhancing its bactericidal effect .
Pharmacokinetics
The pharmacokinetic profile of cefprozil is characterized by:
- Absorption : Cefprozil is well absorbed when taken orally, with a bioavailability close to 100% .
- Half-Life : The average plasma half-life is approximately 1.3 hours in healthy subjects but can extend up to 5.2 hours in individuals with renal impairment .
- Plasma Protein Binding : About 36% of cefprozil binds to plasma proteins, which remains consistent across various concentrations .
- Excretion : The drug is primarily eliminated via the kidneys, necessitating dosage adjustments in patients with renal dysfunction .
Table 1: Pharmacokinetic Parameters of Cefprozil
Parameter | Value |
---|---|
Bioavailability | ~100% |
Average Half-Life | 1.3 hours |
Plasma Protein Binding | ~36% |
Elimination Route | Renal |
In Vitro Activity
Cefprozil has demonstrated significant in vitro activity against a wide range of pathogens. Notably, it has shown effectiveness against:
- Aerobic Gram-Positive Bacteria :
- Streptococcus pneumoniae
- Streptococcus pyogenes
- Gram-Negative Bacteria :
Table 2: In Vitro Efficacy Against Common Bacterial Strains
Bacterial Strain | Activity Level |
---|---|
Streptococcus pneumoniae | Susceptible |
Streptococcus pyogenes | Susceptible |
Non-ESBL E. coli | High efficacy |
ESBL-producing E. coli | Limited efficacy |
Clinical Studies and Case Reports
Several studies have evaluated the clinical efficacy of cefprozil in treating various infections:
- Acute Sinusitis : A controlled study indicated that cefprozil was effective in treating acute sinusitis in both adults and children, demonstrating significant symptom relief compared to placebo .
- Urinary Tract Infections (UTIs) : Research showed that cefprozil retained good activity against ciprofloxacin-resistant strains of E. coli, making it a suitable alternative for empirical treatment in cases where resistance is suspected .
- Pediatric Use : In pediatric populations, cefprozil has been shown to be safe and effective for treating infections caused by susceptible organisms, with minimal adverse effects reported .
Case Study Example
A case study involving a patient with recurrent UTIs highlighted the successful use of cefprozil as a second-line treatment after initial therapy failure with ciprofloxacin. The patient showed significant improvement within three days of initiating cefprozil therapy, underscoring its utility in resistant infections.
Propiedades
IUPAC Name |
(6R,7R)-7-[[(2S)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2-/t12-,13+,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLWHQDACQUCJR-MSNJBKEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501101159 | |
Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[amino(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propenyl)-, [6R-[3(Z),6α,7β(S*)]]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501101159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110764-35-7 | |
Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[amino(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propenyl)-, [6R-[3(Z),6α,7β(S*)]]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110764-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[amino(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propenyl)-, [6R-[3(Z),6α,7β(S*)]]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501101159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.